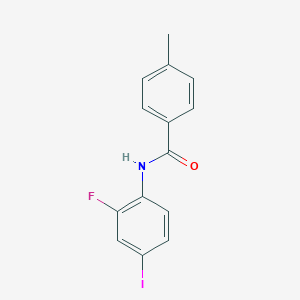![molecular formula C21H20ClN3O3 B244052 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide, commonly known as BFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BFA belongs to the class of benzofuran carboxamide compounds and has been found to exhibit a wide range of biological activities, including antitumor and anti-inflammatory effects.
Mécanisme D'action
BFA exerts its antitumor effects by inhibiting the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. BFA binds to the active site of the proteasome and prevents the degradation of proteins that regulate cell growth and survival, leading to the accumulation of these proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
BFA has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. BFA also inhibits the NF-κB pathway, which plays a critical role in inflammation and cell survival. In addition, BFA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
BFA has several advantages for use in laboratory experiments. It exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. BFA also has a well-defined mechanism of action, making it a valuable tool for studying the proteasome and its role in cancer biology. However, BFA has some limitations for use in laboratory experiments, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on BFA. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of BFA. Another area of research is the combination of BFA with other anticancer agents to enhance its antitumor activity and reduce its toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of BFA in other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
The synthesis of BFA involves the reaction of 4-(4-acetylpiperazin-1-yl)-3-chlorobenzoic acid with 2-amino benzofuran in the presence of a coupling agent. The resulting compound is then acetylated to form BFA.
Applications De Recherche Scientifique
BFA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. BFA has also been found to exhibit anti-inflammatory, anti-angiogenic, and anti-metastatic effects.
Propriétés
Formule moléculaire |
C21H20ClN3O3 |
|---|---|
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-14(26)24-8-10-25(11-9-24)18-7-6-16(13-17(18)22)23-21(27)20-12-15-4-2-3-5-19(15)28-20/h2-7,12-13H,8-11H2,1H3,(H,23,27) |
Clé InChI |
QUIURVJHONHGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)


![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)